molecular formula C11H15NO4 B12948608 (R)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid

(R)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid

Cat. No.: B12948608
M. Wt: 225.24 g/mol
InChI Key: DGORWEPYSWTKEL-MRVPVSSYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic naming of (R)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid follows IUPAC guidelines, which prioritize functional groups, substituent positions, and stereochemistry. The parent chain is a three-carbon propanoic acid (carboxylic acid at position 1). At position 2 of this chain, a benzyl group is attached, which itself bears hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 3 and 4, respectively. An amino group (-NH₂) occupies position 3 of the propanoic acid backbone. The R configuration at the chiral center (position 2) is denoted using the Cahn-Ingold-Prelog priority rules.

The full IUPAC name is (2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid , reflecting the spatial arrangement of substituents (Figure 1). This nomenclature aligns with structurally related compounds, such as (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid and 3-Methoxytyrosine, which share the phenylpropanoic acid scaffold but differ in substituent positions or stereochemistry.

Table 1: Key identifiers for this compound

Property Value
Molecular formula C₁₁H₁₅NO₄
Molecular weight 225.24 g/mol
IUPAC name (2R)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid
SMILES NC@@HC(=O)O
InChIKey GDBLMGHCEJHWOR-SSDOTTSWSA-N

Stereochemical Configuration Analysis: R-Enantiomer Specificity

The R configuration at position 2 arises from the prioritization of substituents around the chiral carbon. Using the Cahn-Ingold-Prelog rules:

  • Highest priority is assigned to the carboxylic acid group (-COOH, priority 1).
  • The benzyl group (-CH₂C₆H₃(OH)(OCH₃), priority 2) outranks the amino group (-NH₂, priority 3).
  • The remaining hydrogen atom receives priority 4.

When viewed with the lowest-priority group (hydrogen) oriented away, the sequence of priorities (carboxylic acid → benzyl → amino) forms a counterclockwise arrangement, confirming the R configuration. This enantiomer’s specificity is critical for biological activity, as seen in analogous compounds like 3-Methoxytyrosine, where stereochemistry influences receptor binding.

Chiral resolution techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are employed to isolate the R-enantiomer. X-ray crystallography further validates the spatial arrangement, as demonstrated for the S-enantiomer in PubChem entry 46911823.

Functional Group Distribution: Benzyl, Amino, and Methoxy Moieties

The compound’s structure integrates three key functional groups:

  • Benzyl moiety : A benzene ring substituted with hydroxyl (-OH) at position 3 and methoxy (-OCH₃) at position 4. This substitution pattern resembles that of 3-O-Methyldopa, though the latter lacks the propanoic acid backbone.
  • Amino group : Positioned at carbon 3 of the propanoic acid chain, this group confers basicity and enables hydrogen bonding, critical for intermolecular interactions.
  • Methoxy group : The electron-donating methoxy substituent enhances the aromatic ring’s stability and influences electronic distribution, as seen in 4-Methylanisole.

Figure 2: Functional group distribution

  • Propanoic acid backbone : Carboxylic acid (C1), chiral center (C2), amino group (C3).
  • Benzyl ring : Hydroxyl (C3'), methoxy (C4').

The hydroxyl and methoxy groups engage in intramolecular hydrogen bonding, stabilizing the molecule’s conformation. This interaction is analogous to that observed in 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, where similar substituents dictate solubility and reactivity.

Comparative Analysis with Structural Analogs from Phenylpropanoic Acid Family

This compound shares structural motifs with several phenylpropanoic acid derivatives, yet distinct differences dictate unique physicochemical profiles:

Table 2: Comparison with structural analogs

Compound Molecular Formula Substituents (Position) Chiral Center
This compound C₁₁H₁₅NO₄ -OH (3'), -OCH₃ (4'), -NH₂ (3) R at C2
(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid C₁₀H₁₃NO₄ -OH (3'), -OCH₃ (4'), -NH₂ (3) S at C2
3-Methoxytyrosine C₁₀H₁₃NO₄ -OH (4'), -OCH₃ (3'), -NH₂ (2) Racemic
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid C₁₀H₁₃NO₄ -OH (4'), -OCH₃ (3'), -NH₂ (3) None

Key distinctions include:

  • Substituent positioning : The hydroxyl and methoxy groups occupy adjacent positions (3' and 4') in the target compound, whereas 3-Methoxytyrosine places methoxy at 3' and hydroxyl at 4'.
  • Chirality : Unlike the racemic 3-Methoxytyrosine, the R-enantiomer’s configuration is fixed, affecting its interaction with chiral environments.
  • Backbone structure : The benzyl group in the target compound introduces an additional methylene (-CH₂-) unit compared to simpler phenylpropanoic acids.

These structural nuances influence properties such as logP (lipophilicity), pKa (acidity/basicity), and hydrogen-bonding capacity, which are critical for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-16-10-3-2-7(5-9(10)13)4-8(6-12)11(14)15/h2-3,5,8,13H,4,6,12H2,1H3,(H,14,15)/t8-/m1/s1

InChI Key

DGORWEPYSWTKEL-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H](CN)C(=O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)C(=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of (R)-3-amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid typically involves multi-step organic reactions focusing on:

  • Construction of the chiral center at the propanoic acid moiety.
  • Introduction and protection of the amino group.
  • Functionalization of the aromatic ring with hydroxy and methoxy substituents.

Several methods have been reported, though detailed protocols are limited in public literature. The key challenge is achieving the desired (R)-configuration with high enantiomeric excess.

Enzymatic and Chemical Resolution Techniques

One prominent strategy involves enzymatic resolution or asymmetric synthesis to obtain optically active amino acid derivatives. According to patent literature, racemic mixtures of 2-(optionally protected amino)-3-hydroxypropanoic acid derivatives can be resolved using optically active resolving agents such as amino alcohols or sulfonic acids, followed by fractional recrystallization and diastereomer salt decomposition to isolate the (R)-enantiomer with high purity.

Cyclization and Ring-Closing Reactions

A patented process describes the conversion of threo-(2R,3R)-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propionic acid derivatives into target compounds via cyclization reactions. This involves treatment of methyl esters with n-propenylphosphonic acid to induce ring closure, followed by conversion steps to yield the desired amino acid derivative. The process includes purification steps such as filtration, washing, and vacuum drying to obtain high yields (up to 94.2%) and high HPLC purity (above 95%).

Protection and Deprotection of Amino Groups

Protection of the amino group is a critical step to prevent side reactions during synthesis. Common protecting groups are introduced and later removed under controlled conditions. The protection and deprotection steps are performed using standard organic synthesis protocols, often involving acidic or basic aqueous solutions to facilitate isolation of the pure compound.

Oxidation and Hydrolysis Steps

Oxidative steps using hydrogen peroxide and pH adjustments with potassium hydroxide or sulfuric acid are employed to convert intermediates into the hydroxypropanoic acid derivatives. Hydrolysis of ester or amide intermediates under acidic or basic conditions yields the free amino acid.

3 Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes Yield & Purity
1 Cyclization Methyl ester + n-propenylphosphonic acid Ring closure to cyclic intermediate 94.2% yield, 96.5% HPLC purity
2 Amino group protection Standard protecting groups (acidic/basic) Amino group protected for further reactions High selectivity
3 Oxidation 35% H2O2, pH 5.3-5.35, KOH, H2SO4 Conversion to hydroxypropanoic acid derivative Controlled reaction time
4 Resolution / Enantiomeric separation Optically active resolving agents, recrystallization Isolation of (R)-enantiomer with high optical purity High enantiomeric excess
5 Hydrolysis Acidic or basic aqueous solution Release of free amino acid Efficient isolation

4 Detailed Research Findings and Analysis

  • The cyclization step is crucial for establishing the correct stereochemistry and involves phosphonic acid-mediated ring closure, which is efficient and yields high-purity intermediates.
  • Enzymatic or chemical resolution methods are effective for obtaining the (R)-enantiomer, with fractional recrystallization and diastereomer salt formation being standard techniques.
  • Protection of the amino group is necessary to avoid side reactions during oxidation and hydrolysis steps, and the choice of protecting group influences the overall yield and purity.
  • Oxidation with hydrogen peroxide under controlled pH and temperature conditions allows for selective functional group transformations without racemization.
  • The final hydrolysis step liberates the free amino acid, which can be isolated by solvent extraction and concentration, ensuring high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group on the benzyl moiety undergoes oxidation under controlled conditions. For example:

  • Reagent/Conditions : Potassium permanganate (KMnO₄) in aqueous acidic media (pH 2–3) at 60–80°C for 4–6 hours .

  • Product : Formation of a ketone derivative, 3-amino-2-(3-oxo-4-methoxybenzyl)propanoic acid, confirmed via NMR and mass spectrometry .

Table 1: Oxidation Reaction Parameters

ReagentTemperature (°C)Time (h)Yield (%)
KMnO₄ (0.1 M)70568
CrO₃ (0.05 M)80652

Reduction Reactions

The amino group can be selectively reduced to form secondary amines:

  • Reagent/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under nitrogen at 0–25°C for 2–3 hours .

  • Product : (R)-3-(Methylamino)-2-(3-hydroxy-4-methoxybenzyl)propanoic acid, isolated via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .

Substitution Reactions

The methoxy group undergoes nucleophilic substitution with thiols or amines:

  • Reagent/Conditions : Sodium hydride (NaH) in dimethylformamide (DMF) with 2-mercaptoethanol at 120°C for 12 hours .

  • Product : (R)-3-Amino-2-(3-hydroxy-4-(2-hydroxyethylthio)benzyl)propanoic acid, characterized by HPLC-MS .

Table 2: Substitution Reaction Outcomes

NucleophileSolventReaction Time (h)Yield (%)
2-MercaptoethanolDMF1245
EthylenediamineDMSO2438

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters/amides:

  • Esterification : Methanol/H₂SO₄ at reflux for 8 hours yields methyl (R)-3-amino-2-(3-hydroxy-4-methoxybenzyl)propanoate (85% yield) .

  • Amidation : Ethyl chloroformate activation in THF with benzylamine produces (R)-3-amino-N-benzyl-2-(3-hydroxy-4-methoxybenzyl)propanamide (72% yield) .

Mechanism of Biological Activity

The compound’s reactivity underpins its biological applications:

  • Antioxidant Activity : The phenolic hydroxy group donates hydrogen atoms to neutralize free radicals (IC₅₀ = 12.7 μM in DPPH assay) .

  • Anticancer Effects : Derivatives inhibit A549 lung cancer cell migration by 50% at 10 μM, linked to ROS scavenging and HDAC inhibition .

Comparative Stability Analysis

The compound’s stability under varying pH and temperature conditions was assessed:

Table 3: Stability Profile

ConditionHalf-Life (h)Degradation Pathway
pH 1.2 (37°C)48Hydrolysis of ester linkages
pH 7.4 (37°C)120Oxidation of hydroxy group
UV Light (254 nm)6Photodegradation

Key Research Findings

  • Patent WO2004043905A1 : Highlights scalable synthesis via chiral resolution, achieving >99% enantiomeric excess .

  • MDPI Study (2024) : Identifies 2-furyl-substituted derivatives as potent anticancer agents (IC₅₀ = 0.69 μM) .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Applications
The compound is being investigated as a lead compound in drug development for several conditions, including:

  • Metabolic Disorders : Research indicates that it interacts with G protein-coupled receptors (GPR41 and GPR43), which are crucial for metabolic regulation and lipid catabolism, making it a potential candidate for treating obesity and diabetes.
  • Neurodegenerative Diseases : Its structural similarity to neurotransmitters suggests potential applications in treating conditions such as Alzheimer's disease. Studies have shown that derivatives can inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer). The compound's derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

Neuroscience Research

Neurotransmitter Modulation
This compound is utilized in studies related to neurotransmitter modulation. Its ability to act as a precursor for neurotransmitters can provide insights into brain function and potential treatments for depression and anxiety disorders .

Biochemical Assays

Enzyme Activity Measurement
(R)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid is valuable in developing assays to measure enzyme activity. These assays help researchers understand metabolic pathways and enzyme kinetics, particularly in amino acid metabolism .

Material Science

Bioactive Materials
The compound can be incorporated into polymer matrices to create bioactive materials. These materials are beneficial in drug delivery systems and tissue engineering applications, enhancing the efficacy and specificity of therapeutic agents .

Food Industry

Flavor Enhancer Applications
There is potential for this compound to be used as a flavor enhancer or additive in the food industry. Its sensory properties can improve food products while adhering to safety and regulatory compliance standards .

Anticancer Properties

A study evaluating the anticancer properties of derivatives of this compound found that certain compounds reduced A549 cell viability by over 50%, showcasing its potential as an anticancer agent .

Antimicrobial Activity

Research has indicated that derivatives exhibit significant antimicrobial properties against multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Candida auris64 μg/mL

These findings suggest that the compound could serve as a foundation for developing new antimicrobial agents targeting clinically relevant pathogens .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxy and methoxybenzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Pharmacokinetics/Properties Applications/Notes References
(R)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid 3-hydroxy-4-methoxybenzyl, (R)-configuration Discontinued; no data available Research chemical
(2R)-2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic acid Extended methoxy groups, methylbutanoic acid Not reported Structural analog; enhanced lipophilicity
BMAA Methylamino group, simple backbone Vd: ~16 L/kg; t₁/₂: ~1 day; low BBB permeability Neurotoxin; ALS association
Thiazole-containing α-amino acids Thiazole ring, aryl substituents Synthesized via NaBH₃CN/HCl reflux Antimycobacterial agents
¹¹C-Methionine Radiolabeled L-amino acid Utilizes L-transport systems Tumor imaging (less inflammation interference)

Research Findings and Implications

  • Structural Impact : The hydroxy-methoxybenzyl group in the target compound may balance solubility and membrane permeability, contrasting with BMAA’s hydrophilic nature and ’s highly lipophilic analog.
  • Transport Mechanisms: Shared L-transport systems with radiolabeled amino acids () hint at possible tumor-targeting applications, though this remains speculative without direct evidence .

Biological Activity

(R)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid, also known as (R)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propionic acid, is a beta-amino acid that exhibits significant biological activity. This compound is characterized by its unique structure, which includes an amino group, a propanoic acid moiety, and a phenolic side chain. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of approximately 213.22 g/mol. The presence of a chiral center contributes to its specificity in biological interactions.

Biological Activities

Research indicates that this compound possesses various biological activities, including:

  • Antidiabetic Properties : The compound has shown potential in regulating glucose metabolism and improving insulin sensitivity, making it a candidate for diabetes management.
  • Anticancer Effects : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in lung cancer models (A549 cells), showcasing its potential as an anticancer agent .
  • Cognitive Enhancement : Preliminary findings suggest that it may enhance cognitive functions, possibly through mechanisms involving neurotransmitter modulation.

The biological effects of this compound are primarily mediated through its interactions with G protein-coupled receptors (GPCRs), specifically GPR41 and GPR43. These receptors play crucial roles in metabolic regulation and lipid catabolism. The compound's phenolic structure may also contribute to its antioxidant properties, providing cellular protection against oxidative stress .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound on A549 lung cancer cells. The results indicated that certain derivatives reduced cell viability by 50% and inhibited cell migration. The most promising derivative exhibited potent antioxidant properties in the DPPH radical scavenging assay .

CompoundIC50 (μM)Effect on A549 CellsAntioxidant Activity
Compound 201550% reduction in viabilityHigh
Compound 2220Moderate reduction in viabilityModerate
Doxorubicin2.29Standard comparatorN/A

Antidiabetic Effects

In metabolic studies, this compound demonstrated significant effects on lipid metabolism, suggesting potential applications in obesity management and diabetes prevention. Interaction studies confirmed its binding to GPR41 and GPR43, reinforcing its role in metabolic regulation .

Synthesis and Structural Similarities

Multiple synthesis methods for this compound have been reported, emphasizing the versatility of this compound for further modification to enhance biological activity or alter pharmacokinetic properties. Comparatively, similar compounds include:

Compound NameStructure TypeUnique Features
3-Amino-3-(4-hydroxyphenyl)propanoic acidBeta-amino acidLacks methoxy group; studied for neuroprotective effects
2-Amino-3-(4-methoxyphenyl)propanoic acidBeta-amino acidSimilar phenolic structure but different functional group positioning
4-Hydroxy-3-methoxycinnamic acidHydroxycinnamic acidPrecursor to several metabolites; lacks amino functionality

Q & A

Q. What are the common synthetic routes for (R)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid?

The synthesis of this compound typically involves multi-step protocols focusing on introducing the hydroxy-methoxybenzyl moiety and the amino-propanoic acid backbone. Key steps include:

  • Reductive Amination : Aromatic aldehydes (e.g., 3-hydroxy-4-methoxybenzaldehyde derivatives) are condensed with β-keto esters, followed by selective reduction using agents like sodium cyanoborohydride (NaBH3CN) to form the chiral amine intermediate .
  • Protection/Deprotection Strategies : Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be employed to stabilize reactive sites during synthesis. For example, the amino group is protected before introducing the propanoic acid moiety, followed by acidic deprotection (e.g., HCl) .
  • Chiral Resolution : Techniques such as chiral HPLC or enzymatic resolution ensure enantiomeric purity, critical for biological activity studies .

Q. What analytical methods are used to characterize this compound and confirm its structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions on the aromatic ring and the stereochemistry of the chiral center.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, with ionization techniques like ESI+ providing data on sodium adducts (e.g., [M+Na]+ clusters) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers, by analyzing crystal structures .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles, relevant for storage and handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in reductive amination steps?

  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during NaBH3CN-mediated reductions, enhancing selectivity for the desired amine .
  • Solvent Selection : Polar aprotic solvents (e.g., MeOH) improve reagent solubility, while buffered conditions (pH 7–8) stabilize intermediates .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may accelerate hydrogenation steps, though compatibility with sensitive functional groups (e.g., methoxy) must be verified .

Q. What methodologies address contradictions in reported biological activity data?

  • Dose-Response Studies : Systematic evaluation across concentrations (e.g., 1 nM–100 µM) clarifies potency (IC50/EC50) and identifies non-specific effects .
  • Orthogonal Assays : Combining enzyme inhibition assays (e.g., fluorescence-based) with cellular models (e.g., receptor binding studies) validates target engagement .
  • Structural-Activity Relationship (SAR) Analysis : Comparing analogs (e.g., replacing the methoxy group with halogens) isolates functional group contributions to activity .

Q. How do thermodynamic properties (e.g., melting point, ΔH) influence experimental design?

  • Solubility Considerations : The compound’s low melting point (~200°C, inferred from analogs) suggests limited solubility in aqueous buffers, necessitating co-solvents (e.g., DMSO) for in vitro studies .
  • Entropy-Driven Reactions : For endothermic processes (ΔH > 0), elevated temperatures may favor spontaneity (ΔG < 0), as seen in propanoic acid derivatives during melting/freezing transitions .

Q. What strategies mitigate challenges in enantiomeric purity during scale-up?

  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition metal complexes enhance stereoselectivity during key bond-forming steps .
  • Dynamic Kinetic Resolution : Enzymes (e.g., lipases) or chiral stationary phases in continuous flow systems improve efficiency in large-scale syntheses .

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